molecular formula C11H15N3O2S B14774190 2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide

2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide

Cat. No.: B14774190
M. Wt: 253.32 g/mol
InChI Key: IGUUAAVMWVODLI-UHFFFAOYSA-N
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Description

2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide is a complex organic compound that features a cyclopropyl group, a thiazole ring, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions.

Next, the cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts. The final step involves the formation of the amide linkage, which can be achieved through the reaction of the thiazole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the thiazole ring.

    Medicine: Explored for its potential as an antimicrobial and anticancer agent.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes, potentially inhibiting their activity. The cyclopropyl group may enhance the compound’s binding affinity to its targets, while the amide linkage provides stability to the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]acetamide
  • 2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]butanamide

Uniqueness

Compared to similar compounds, 2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide may exhibit unique properties due to the specific arrangement of its functional groups. The presence of the cyclopropyl group can impart rigidity to the molecule, potentially enhancing its binding affinity and specificity for certain biological targets. Additionally, the thiazole ring is known for its bioactivity, making this compound a promising candidate for further research in medicinal chemistry.

Properties

Molecular Formula

C11H15N3O2S

Molecular Weight

253.32 g/mol

IUPAC Name

2-amino-N-cyclopropyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide

InChI

InChI=1S/C11H15N3O2S/c1-7(12)11(16)14(8-2-3-8)6-9(15)10-13-4-5-17-10/h4-5,7-8H,2-3,6,12H2,1H3

InChI Key

IGUUAAVMWVODLI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N(CC(=O)C1=NC=CS1)C2CC2)N

Origin of Product

United States

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